molecular formula C13H8F5N B14671249 N-Benzyl-2,3,4,5,6-pentafluoroaniline CAS No. 36375-86-7

N-Benzyl-2,3,4,5,6-pentafluoroaniline

Cat. No.: B14671249
CAS No.: 36375-86-7
M. Wt: 273.20 g/mol
InChI Key: OOKVYVNHIFMAHP-UHFFFAOYSA-N
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Description

N-Benzyl-2,3,4,5,6-pentafluoroaniline is a chemical compound characterized by the presence of a benzyl group attached to a pentafluorinated aniline ring. This compound is notable for its unique structural properties, which include the substitution of hydrogen atoms on the benzene ring with fluorine atoms. This substitution significantly alters the compound’s chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2,3,4,5,6-pentafluoroaniline typically involves the nucleophilic substitution reaction of pentafluoroaniline with benzyl halides. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2,3,4,5,6-pentafluoroaniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) in solvents such as tetrahydrofuran (THF) or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions include substituted anilines, nitroanilines, and reduced amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Benzyl-2,3,4,5,6-pentafluoroaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2,3,4,5,6-pentafluoroaniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to biological targets. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Pentafluoroaniline: Lacks the benzyl group but shares the pentafluorinated aniline core.

    N-Benzyl-2,3,4,5,6-pentafluorobenzamide: Contains a benzamide group instead of an aniline group.

    2,3,4,5,6-Pentafluorobenzaldehyde: Features an aldehyde group in place of the aniline group.

Uniqueness

N-Benzyl-2,3,4,5,6-pentafluoroaniline is unique due to the combination of the benzyl group and the pentafluorinated aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

N-Benzyl-2,3,4,5,6-pentafluoroaniline is a compound of interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to a pentafluoroaniline moiety. The presence of multiple fluorine atoms significantly alters the compound's electronic properties and reactivity compared to its non-fluorinated counterparts.

Biological Activity Overview

Research has indicated that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The fluorinated aniline derivatives have been investigated for their potential to inhibit bacterial growth and fungal infections .
  • Mechanism of Action : The biological activity is often attributed to the compound's ability to interact with biological membranes and proteins. The fluorine atoms may enhance lipophilicity, allowing better penetration into microbial cells .

Antimicrobial Studies

  • Study on Antifungal Activity :
    • A study assessed the antifungal activity of N-benzyl derivatives against various fungal strains. Results indicated that the compound displayed significant inhibition against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.
  • Bacterial Inhibition :
    • Another investigation focused on the antibacterial properties against Staphylococcus aureus and Escherichia coli. The results showed that this compound inhibited bacterial growth effectively at lower concentrations than its non-fluorinated analogs .

Mechanistic Insights

  • Cell Membrane Interaction : The interaction of this compound with cell membranes has been studied using fluorescence microscopy. It was observed that the compound disrupts membrane integrity in a dose-dependent manner .
  • Enzyme Inhibition : Enzyme assays indicated that the compound inhibits key enzymes involved in bacterial cell wall synthesis. This inhibition leads to increased cell lysis and death in susceptible bacterial strains .

Summary of Findings

Activity TypeTarget OrganismsResults
AntimicrobialCandida albicansSignificant inhibition
AntifungalAspergillus nigerMIC comparable to antifungals
Bacterial InhibitionStaphylococcus aureusEffective at low concentrations
MechanismCell Membrane DisruptionDose-dependent integrity loss

Properties

CAS No.

36375-86-7

Molecular Formula

C13H8F5N

Molecular Weight

273.20 g/mol

IUPAC Name

N-benzyl-2,3,4,5,6-pentafluoroaniline

InChI

InChI=1S/C13H8F5N/c14-8-9(15)11(17)13(12(18)10(8)16)19-6-7-4-2-1-3-5-7/h1-5,19H,6H2

InChI Key

OOKVYVNHIFMAHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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